molecular formula C13H12N2O2 B10907796 1-propylchromeno[3,4-d]imidazol-4-one CAS No. 87236-18-8

1-propylchromeno[3,4-d]imidazol-4-one

Cat. No.: B10907796
CAS No.: 87236-18-8
M. Wt: 228.25 g/mol
InChI Key: MAIPMUKCRMAMJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propylchromeno[3,4-d]imidazol-4-one is a specialized heterocyclic compound that incorporates a fused chromene and imidazolone structure, making it a scaffold of significant interest in medicinal and organic chemistry research . Imidazol-4-ones are a versatile class of heterocycles frequently investigated for their diverse biological activities, which can include antimicrobial, antiviral, and antitumor properties . The chromeno[3,4-d]imidazol-4-one core, in particular, presents a complex framework that is valuable for developing new pharmacologically active molecules and exploring structure-activity relationships (SAR) . Researchers utilize this compound as a key intermediate in the synthesis of more complex molecular architectures. Its structure is also relevant in the study of fluorescent protein chromophores and other optoelectronic materials, given the electron-transport properties inherent to the imidazolone moiety . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

87236-18-8

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

1-propylchromeno[3,4-d]imidazol-4-one

InChI

InChI=1S/C13H12N2O2/c1-2-7-15-8-14-11-12(15)9-5-3-4-6-10(9)17-13(11)16/h3-6,8H,2,7H2,1H3

InChI Key

MAIPMUKCRMAMJS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C1C3=CC=CC=C3OC2=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via initial reduction of the nitro group in 4-amino-3-nitrocoumarin (1) by PPh₃, generating 3,4-diaminocoumarin (5) in situ. Subsequent acylation with butyric acid (2d) forms the intermediate 3-butyrylamino-4-aminocoumarin (6d), which undergoes cyclodehydration in the presence of PPA to yield the target compound (4d). Microwave irradiation at 150°C for 2.5 hours ensures rapid reaction kinetics and minimizes side-product formation.

Table 1. Key Parameters for One-Pot Synthesis of 2-Propylchromeno[3,4-d]imidazol-4-one (4d)

ParameterValue
Starting Material4-Amino-3-nitrocoumarin (1)
Acid ReagentButyric Acid (2d)
Reducing AgentPPh₃ (2.5 equiv)
CatalystPPA (5 equiv)
Temperature150°C
Reaction Time2.5 hours
Yield85%

The use of PPA as both a Brønsted acid catalyst and dehydrating agent is critical for facilitating the cyclization step, while PPh₃ ensures selective nitro reduction without over-reduction of the coumarin scaffold.

Alternative Synthesis from 3,4-Diaminocoumarin

For laboratories with access to pre-synthesized 3,4-diaminocoumarin (5), an alternative route involves direct condensation with butyric acid (2d) under microwave-assisted conditions. This method bypasses the nitro reduction step but requires stringent temperature control to avoid decomposition.

Reaction Conditions and Yield

Heating 3,4-diaminocoumarin (5) with butyric acid (2d) and PPA at 150°C for 2 hours yields 2-propylchromeno[3,4-d]imidazol-4-one (4d) in 47% yield, alongside an equal proportion of the intermediate amide (6d). While this route is less efficient than the one-pot method, it provides a viable pathway for derivatization when nitro precursors are unavailable.

Table 2. Comparative Analysis of Synthetic Routes

MethodStarting MaterialYield (%)Key Advantage
One-Pot (Method C)185High efficiency, minimal steps
Diami coumarin Route (E)547Avoids nitro reduction

Microwave Irradiation vs. Conventional Heating

Microwave irradiation significantly enhances reaction efficiency compared to conventional thermal methods. For instance, the one-pot synthesis under microwaves reduces reaction times from 12–24 hours (traditional heating) to 2.5 hours while improving yields by 20–30%. This acceleration is attributed to uniform heat distribution and enhanced molecular collision frequency.

Scalability and Practical Considerations

Both synthetic routes are scalable to gram quantities without compromising yield. Key practical considerations include:

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the target compound from intermediates.

  • Side Products : Overheating (>160°C) promotes decarbonylation, leading to chromenone byproducts.

  • Solvent Choice : Toluene is preferred for cyclization steps due to its high boiling point and inertness .

Chemical Reactions Analysis

Types of Reactions

1-propylchromeno[3,4-d]imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated forms of the compound.

Scientific Research Applications

Table 1: Synthesis Methods Overview

MethodologyDescriptionYield (%)
Microwave-Assisted SynthesisUtilizes microwave irradiation for rapid synthesis of derivatives.High
One-Pot ReactionCombines multiple steps into a single reaction vessel, improving efficiency.Moderate
Pd/C ReductionInvolves the reduction of nitro compounds to synthesize imidazolocoumarins.Excellent

Anti-inflammatory Properties

Preliminary studies indicate that 1-propylchromeno[3,4-d]imidazol-4-one exhibits significant anti-inflammatory activity. The compound has been identified as a potential lead in the development of new anti-inflammatory agents. This activity is attributed to its structure which allows interaction with biological targets involved in inflammatory pathways. For instance, it has been suggested that fused imidazolocoumarins can act as antagonists of toll-like receptor 7 (TLR7), which plays a crucial role in immune-mediated inflammatory disorders .

Antimicrobial Activity

In addition to anti-inflammatory effects, compounds related to the chromeno[3,4-d]imidazol-4-one structure have shown promising antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various pathogenic bacteria and fungi. The mechanism of action is thought to involve disruption of microbial cell membranes, leading to cell death .

Activity TypeDescriptionReference
Anti-inflammatoryPotential lead compound for treating inflammatory diseases by targeting TLR7 pathways. ,
AntimicrobialExhibits activity against various pathogens through membrane disruption mechanisms. ,

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of derivatives of this compound:

  • Anti-inflammatory Activity : A study conducted by Balalas et al. synthesized a series of imidazolocoumarins and evaluated their anti-inflammatory properties through in vitro assays. The findings indicated that these compounds could significantly reduce inflammatory markers in cell models .
  • Antimicrobial Efficacy : Research published in a peer-reviewed journal highlighted the antimicrobial properties of related compounds against virulent phytopathogenic bacteria. The study employed both in vitro and in vivo models to assess efficacy, revealing promising results for potential agricultural applications .
  • Molecular Docking Studies : Computational studies have also been performed to predict the binding affinity of this compound with various biological targets involved in inflammation and infection processes. These studies support the hypothesis that structural modifications can enhance biological activity .

Mechanism of Action

The mechanism of action of 1-propylchromeno[3,4-d]imidazol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes. For example, it may inhibit enzyme activity or alter gene expression, resulting in therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Bulkier substituents (e.g., isopropyl, isobutyl) correlate with higher melting points, suggesting enhanced crystalline stability .
  • Spectral Trends : The carbonyl stretch (C=O) in IR spectra appears consistently near 1717 cm⁻¹, confirming the imidazolone core .

Thiochromeno[3,4-d]imidazol-4(1H)-one: A Sulfur Analog

Replacing the chromeno oxygen with sulfur yields thiochromeno[3,4-d]imidazol-4(1H)-one, a structurally distinct analog:

Property Thiochromeno[3,4-d]imidazol-4(1H)-one This compound
Core Structure Benzothiopyran fused to imidazolone Benzopyran fused to imidazolone
Molecular Formula C₁₀H₆N₂OS C₁₅H₁₄N₂O₂
Molecular Weight 202.23 254.29
Bioactivity Not reported Inferred antifungal/kinase inhibition
Synthetic Accessibility Less studied Well-established via multicomponent reactions

Key Observations :

  • Pharmacological Potential: Thio analogs are understudied but could offer novel bioactivity profiles due to altered electronic properties .

Furo[3,4-d]imidazol-4-one Derivatives

Compounds like 3,6-dihydro-6,6-dimethyl-2-propyl-3-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4H-furo[3,4-d]imidazol-4-one (Olmesartan-related) share the imidazolone core but feature a furan ring instead of chromene:

Property Furo[3,4-d]imidazol-4-one Derivative This compound
Core Structure Furan fused to imidazolone Chromene fused to imidazolone
Substituents Tetrazolyl biphenyl, propyl Propyl
Bioactivity Antihypertensive (angiotensin receptor blocker) Potential antifungal/kinase inhibition
Applications Pharmaceutical impurity control Research compound

Key Observations :

  • Structural Flexibility : The imidazolone scaffold accommodates diverse fused rings (chromene, furan), enabling tailored pharmacological effects.
  • Functional Groups : Tetrazolyl and biphenyl moieties in furo derivatives enhance binding to biological targets like angiotensin receptors .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-propylchromeno[3,4-d]imidazol-4-one?

The primary route involves condensation of 3,4-diaminocoumarin with formic acid, acetic acid, or formaldehyde under acidic conditions (e.g., concentrated HCl). This method leverages cyclization to construct the fused chromenoimidazolone core . Alternative approaches include catalytic hydrogenation of nitro precursors followed by heterocyclization . Recent work by Meng et al. (2011) introduced copper iodide-mediated reactions with ethyl isocyanoacetate and amines for regioselective substitutions .

Q. How can spectroscopic techniques resolve structural ambiguities in chromenoimidazolone derivatives?

Dynamic 1H^1H NMR and 13C^{13}C chemical shift analysis are critical for identifying tautomeric forms (e.g., N-H vs. O-H tautomers) . UV-Vis spectroscopy (e.g., λmax at 243–337 nm) and mass spectrometry further corroborate structural assignments . For regioselectivity in substitutions, NOESY or COSY experiments can distinguish between isomers .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in 1-propylchromenoimidazol-4-one derivatives?

Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC determination against Gram-positive/negative bacteria and fungi) .
  • Anti-inflammatory activity : COX-2 inhibition assays or cytokine (e.g., IL-6, TNF-α) suppression in macrophage models .
  • Anticancer potential : MTT viability assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How do tautomeric equilibria impact the reactivity and biological activity of this compound?

DFT calculations and CPCM solvent modeling reveal that the N3-H tautomer dominates in polar solvents (e.g., DMSO), while the C2-H form is favored in nonpolar media. This equilibrium affects hydrogen-bonding capacity and electrophilicity, influencing interactions with biological targets like enzymes or DNA . Experimental validation via variable-temperature NMR can quantify tautomer populations .

Q. What strategies address contradictions in regioselectivity data during chromenoimidazolone functionalization?

Discrepancies arise from solvent effects (e.g., protic vs. aprotic) and catalyst choice. For example:

  • CuI/pyridine in MeOH promotes C5 substitution .
  • Lead tetraacetate in toluene favors C2 functionalization . Multi-variable optimization (DoE) and in situ monitoring (e.g., HPLC-MS) are recommended to reconcile conflicting results .

Q. How can computational methods guide the design of chromenoimidazolone derivatives with enhanced fluorescence or bioactivity?

  • TD-DFT : Predicts absorption/emission spectra by modeling excited-state transitions (e.g., π→π* or charge-transfer states) .
  • Molecular docking : Screens for binding affinity to targets like angiotensin II receptors or DNA gyrase .
  • QSAR : Correlates substituent electronic parameters (Hammett σ) with bioactivity trends .

Q. What challenges arise in applying 1-propylchromenoimidazol-4-one scaffolds to total synthesis of natural products?

Key issues include:

  • Steric hindrance : Bulky substituents complicate cyclization steps (e.g., in indole alkaloid synthesis) .
  • Oxidative sensitivity : The α-pyrone moiety requires inert atmospheres during coupling reactions .
  • Chirality : Asymmetric catalysis (e.g., chiral oxazaborolidines) may be needed for enantioselective syntheses .

Methodological Tables

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Key AdvantageLimitationReference
3,4-Diaminocoumarin condensation60–75Scalable, one-potLimited to C2 substitutions
CuI-mediated cyclization45–65Regioselective C5 functionalizationRequires anhydrous conditions

Q. Table 2: Tautomer Populations in DMSO (DFT vs. NMR)

TautomerDFT Prediction (%)Experimental NMR (%)
N3-H8278
N1-H1215
C2-H67
Data from Contini et al. (2006)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.